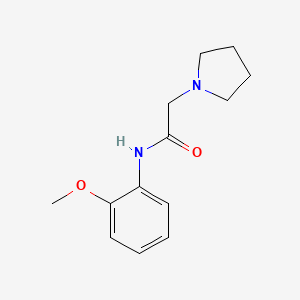![molecular formula C16H16N2O3S B5746974 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as EFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFA belongs to the class of acrylamide derivatives and is known for its unique properties, including its ability to inhibit the activity of certain enzymes.
Mechanism of Action
The mechanism of action of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting the activity of these enzymes, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its low toxicity. However, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several potential future directions for research on N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, including:
1. Development of novel drugs based on N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide for the treatment of inflammatory diseases and cancer.
2. Investigation of the potential use of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide as an alternative to traditional pesticides in agriculture.
3. Exploration of the potential use of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in environmental remediation, particularly in the removal of heavy metals from contaminated water.
4. Investigation of the mechanism of action of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide and its potential interactions with other compounds.
5. Development of more efficient and cost-effective synthesis methods for N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide.
Synthesis Methods
The synthesis of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves a series of chemical reactions that require a high degree of precision. One of the most common methods for synthesizing N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is the reaction between 4-ethoxyaniline and 3-(2-furyl)acrylic acid in the presence of carbon disulfide. The resulting product is then purified using a series of techniques, including recrystallization and chromatography.
Scientific Research Applications
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs. In agriculture, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides. In environmental science, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to be effective in removing heavy metals from contaminated water.
properties
IUPAC Name |
(E)-N-[(4-ethoxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-20-14-7-5-12(6-8-14)17-16(22)18-15(19)10-9-13-4-3-11-21-13/h3-11H,2H2,1H3,(H2,17,18,19,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATBXAPIEPSVEO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)
![methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)
![{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5746951.png)


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)

![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)